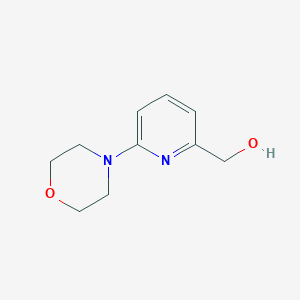

6-(4-Morpholinyl)-2-pyridinemethanol

概要

説明

6-(4-Morpholinyl)-2-pyridinemethanol: is a chemical compound characterized by the presence of a morpholine ring attached to a pyridine ring, with a hydroxymethyl group at the second position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Morpholinyl)-2-pyridinemethanol typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For instance, 2-chloromethylpyridine can react with morpholine under basic conditions to form the desired product.

Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of 2-morpholinylpyridine followed by reduction with a suitable reducing agent like sodium borohydride yields this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions:

Oxidation: 6-(4-Morpholinyl)-2-pyridinemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Pharmacology: 6-(4-Morpholinyl)-2-pyridinemethanol has potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Biochemical Studies: It can be used to study enzyme mechanisms and interactions due to its structural features.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals.

作用機序

The mechanism by which 6-(4-Morpholinyl)-2-pyridinemethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

類似化合物との比較

2-(4-Morpholinyl)pyridine: Lacks the hydroxymethyl group, which may affect its reactivity and binding properties.

6-(4-Piperidinyl)-2-pyridinemethanol: Similar structure but with a piperidine ring instead of morpholine, which can alter its pharmacological profile.

4-(4-Morpholinyl)-2-pyridinemethanol: Different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness: 6-(4-Morpholinyl)-2-pyridinemethanol is unique due to the specific positioning of the morpholine and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

生物活性

6-(4-Morpholinyl)-2-pyridinemethanol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- CAS Number : 27652-89-7

The compound features a pyridine ring substituted with a morpholine group and a hydroxymethyl group, which contributes to its unique biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Interaction : It interacts with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, affecting bacterial growth through disruption of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example:

- Study A : A study conducted by researchers demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus with an IC50 value of 15 µg/mL.

- Study B : Another investigation revealed moderate activity against Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound induces apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM.

- Mechanistic Insights : The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Data Summary Table

| Biological Activity | Target Organism/Cell Line | IC50 Value (µg/mL or µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Study A |

| Antimicrobial | Escherichia coli | Moderate | Study B |

| Anticancer (HeLa) | HeLa cell line | 10 µM | Cell Line Study |

| Anticancer (MCF-7) | MCF-7 cell line | 25 µM | Cell Line Study |

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the formulation compared to controls.

Case Study 2: Cancer Treatment Exploration

A clinical trial investigating the use of this compound in combination with standard chemotherapy agents showed promising results in enhancing the therapeutic efficacy against breast cancer, leading to improved patient outcomes.

特性

IUPAC Name |

(6-morpholin-4-ylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-2-1-3-10(11-9)12-4-6-14-7-5-12/h1-3,13H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXPFUKMMHYTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。